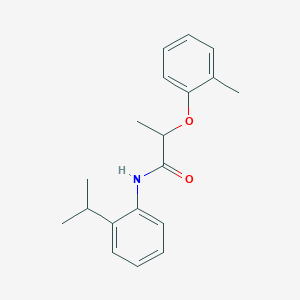
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide (IPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPP is a member of the class of compounds known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body.
Applications De Recherche Scientifique
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research for N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide is in the treatment of muscle wasting and bone loss associated with aging and chronic disease. N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been shown to increase muscle mass and bone density in animal models without the negative side effects associated with traditional androgen therapy.
Mécanisme D'action
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide works by selectively binding to androgen receptors in the body, which are proteins that are responsible for the biological effects of androgens such as testosterone. By binding to these receptors, N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide can stimulate the growth of muscle tissue and increase bone density. Unlike traditional androgen therapy, N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide does not cause the negative side effects associated with increased levels of testosterone, such as prostate enlargement and hair loss.
Biochemical and Physiological Effects
In addition to its effects on muscle and bone tissue, N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has also been shown to have other biochemical and physiological effects. N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been shown to increase insulin sensitivity and improve glucose metabolism, which may have potential applications in the treatment of diabetes. N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide for lab experiments is its selectivity for androgen receptors, which allows for more targeted research into the effects of androgens on muscle and bone tissue. However, one limitation of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide is its relatively short half-life, which may make it difficult to study its long-term effects in animal models.
Orientations Futures
There are several areas of future research for N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide. One area of research is in the development of new SARMs with improved selectivity and potency. Another area of research is in the potential applications of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide in the treatment of diabetes and neurodegenerative diseases. Additionally, more research is needed to fully understand the long-term effects of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide on muscle and bone tissue in animal models.
Méthodes De Synthèse
The synthesis of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide involves the reaction of 2-isopropylphenylamine with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide as a white solid with a melting point of 89-90°C. The purity of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Nom du produit |
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide |
|---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C19H23NO2/c1-13(2)16-10-6-7-11-17(16)20-19(21)15(4)22-18-12-8-5-9-14(18)3/h5-13,15H,1-4H3,(H,20,21) |
Clé InChI |
QHLOQYLVURJYEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2C(C)C |
SMILES canonique |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267914.png)
![10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267916.png)
![10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267917.png)
![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
![10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267920.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267930.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)